molecular formula C28H18F2K5N3O14 B162722 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Cat. No.: B162722
M. Wt: 853.9 g/mol
InChI Key: LZFKAYBOWPHSOE-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fura-FF (potassium salt) is a low-affinity fluorescent dye used for calcium detection. It is a difluorinated derivative of the calcium indicator fura-2. Unlike fura-2, Fura-FF has negligible magnesium sensitivity, reducing interference from this cation. This compound is particularly useful for studying compartments with high concentrations of calcium, such as mitochondria, or in cell systems with relatively low calcium buffering capacities, such as neuronal dendrites and spines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fura-FF (potassium salt) involves the difluorination of the parent compound fura-2. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for Fura-FF (potassium salt) are not widely published. The compound is typically produced in specialized laboratories and supplied by chemical companies for research purposes. The production process likely involves stringent quality control measures to ensure high purity and consistency .

Mechanism of Action

Fura-FF (potassium salt) functions by binding to calcium ions, resulting in a shift in its excitation/emission spectra. This shift allows for the detection of calcium levels through fluorescence measurements. The compound’s low affinity for calcium makes it suitable for studying high calcium concentrations without significant interference from magnesium ions .

Comparison with Similar Compounds

Biological Activity

Chemical Structure and Properties

The compound features multiple carboxyl groups and amino functionalities, suggesting potential interactions with biological systems. The presence of difluorophenoxy and benzofuran moieties may enhance its lipophilicity and ability to penetrate cellular membranes.

Structural Formula

ComponentDescription
IUPAC NamePentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Molecular FormulaC₃₃H₃₄K₅N₆O₁₄
Molecular WeightApproximately 800 g/mol

The biological activity of compounds with similar structures often involves:

  • Enzyme Inhibition : Compounds featuring carboxyl groups can act as enzyme inhibitors by mimicking substrate structures.
  • Receptor Binding : The presence of aromatic rings may facilitate binding to various receptors, including those involved in neurotransmission and inflammation.

Case Studies and Related Research

  • Calcium Detection : Similar compounds like Fura-FF (a calcium indicator) demonstrate that derivatives of this class can be used in cellular assays to monitor calcium levels, indicating potential applications in cell signaling studies.
  • Anticancer Activity : Compounds with carboxymethyl amino groups have shown promise in cancer research by exhibiting cytotoxic effects against various cancer cell lines. For instance, studies on related bis(carboxymethyl) amino compounds have highlighted their ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : Research on structurally similar compounds has indicated potential antimicrobial activity, suggesting that the pentapotassium compound may also exhibit such properties due to its complex structure that can disrupt microbial membranes or inhibit essential metabolic pathways .

Comparative Biological Activity Table

Compound NameActivity TypeReference
Fura-FFCalcium Indicator
Bis(carboxymethyl) amino derivativesAnticancer
Related phenoxy compoundsAntimicrobial

Properties

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFKAYBOWPHSOE-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F2K5N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.